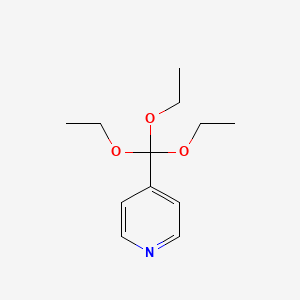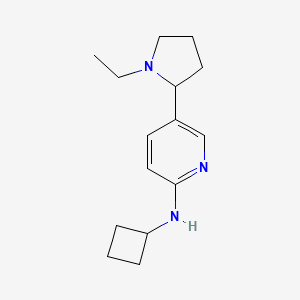
6-(2-Formylphenoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(2-formilfenoxi)nicotínico es un compuesto orgánico que presenta una unidad de ácido nicotínico sustituida con un grupo 2-formilfenoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-(2-formilfenoxi)nicotínico típicamente implica la condensación de 2-formilfenol con derivados del ácido nicotínico. Un método común incluye la reacción de 2-formilfenol con ácido 6-cloro-nicotínico en presencia de una base como el carbonato de potasio, seguido de acidificación para producir el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para los derivados del ácido nicotínico a menudo implican reacciones de múltiples componentes y el uso de reactivos ecológicos. Por ejemplo, el ácido nicotínico se puede producir por la oxidación de 5-etil-2-metilpiridina con ácido nítrico . Este método, aunque efectivo, produce óxido nitroso como subproducto, lo que plantea desafíos ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-(2-formilfenoxi)nicotínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico.
Reducción: El grupo formilo se puede reducir a un alcohol.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Ácido 6-(2-carboxifenoxi)nicotínico.
Reducción: Ácido 6-(2-hidroxifenoxi)nicotínico.
Sustitución: Varios derivados de fenoxi sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 6-(2-formilfenoxi)nicotínico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos con metales.
Medicina: Se ha investigado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la síntesis de materiales avanzados y como precursor de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-(2-formilfenoxi)nicotínico implica su interacción con objetivos moleculares específicos. Por ejemplo, en la química de coordinación, actúa como un ligando, uniéndose a iones metálicos a través de sus grupos carboxilo y formilo. Esta unión puede influir en las propiedades electrónicas del centro metálico, lo que lleva a diversas actividades catalíticas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-formilfenoxiacético: Estructura similar pero con una unidad de ácido acético en lugar de ácido nicotínico.
6-Hidroxibenzofurano: Contiene un anillo de benzofurano en lugar de una unidad de ácido nicotínico.
Singularidad
El ácido 6-(2-formilfenoxi)nicotínico es único debido a su combinación de una unidad de ácido nicotínico con un grupo formilfenoxi. Esta estructura le permite participar en una amplia gama de reacciones químicas y formar complejos estables con metales, lo que lo hace valioso tanto en aplicaciones sintéticas como industriales .
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
6-(2-formylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)18-12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17) |
Clave InChI |
SKSSJJQVNAKLTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)







![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)

